

# A Technical Review of (-)-Chelidone's Therapeutic Potential

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## Compound of Interest

Compound Name: (-)-Chelidone

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Executive Summary: **(-)-Chelidone**, a principal benzophenanthridine alkaloid isolated from *Chelidonium majus* (greater celandine), has garnered significant scientific interest for its diverse pharmacological activities. Traditionally used in herbal medicine, modern research has substantiated its potential as a potent therapeutic agent, particularly in oncology and inflammatory diseases. This document provides an in-depth review of the current scientific literature, focusing on the molecular mechanisms, preclinical efficacy, and toxicological profile of **(-)-chelidone**. Its anticancer effects are mediated through multiple mechanisms, including the inhibition of key signaling pathways like EGFR-AMPK and PI3K/AKT, induction of cell cycle arrest, and disruption of microtubule polymerization.<sup>[1][2][3][4]</sup> Furthermore, chelidone demonstrates robust anti-inflammatory properties primarily by suppressing the TLR4/NF-κB signaling cascade.<sup>[1]</sup> This review synthesizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals.

## Anticancer Potential

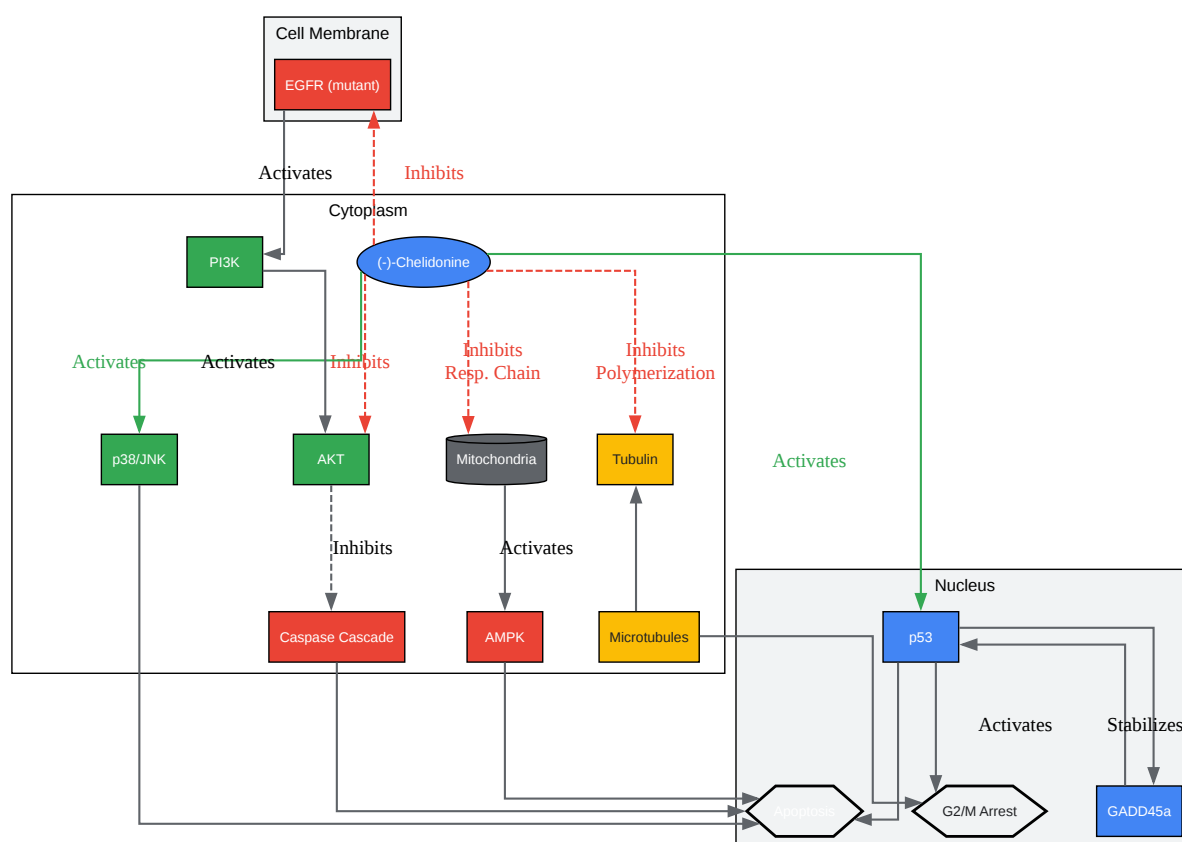
**(-)-Chelidone** exhibits broad-spectrum anticancer activity across a range of malignancies, including non-small cell lung cancer (NSCLC), melanoma, pancreatic cancer, and ovarian cancer.<sup>[2][4][5][6]</sup> Its efficacy stems from a multi-targeted approach, affecting cell proliferation, apoptosis, migration, and overcoming multidrug resistance.

## Mechanisms of Antineoplastic Action

**1.1.1 Inhibition of Receptor Tyrosine Kinase and Associated Pathways:** In non-small cell lung cancer models, particularly those with resistance to tyrosine kinase inhibitors (TKIs), chelidonine has shown significant promise.<sup>[1][4]</sup> It directly binds to the Epidermal Growth Factor Receptor (EGFR), showing a higher affinity for the drug-resistant L858R/T790M double mutant than the wild-type EGFR.<sup>[1][4]</sup> This selective inhibition of EGFR phosphorylation, coupled with the significant inhibition of the mitochondrial respiratory chain, triggers apoptosis through the EGFR-AMPK pathway.<sup>[1][4]</sup> In melanoma, chelidonine's anticancer activity is linked to the inactivation of both the TLR4/NF- $\kappa$ B and PI3K/AKT signaling pathways.<sup>[2]</sup>

**1.1.2 Induction of Cell Cycle Arrest and Apoptosis:** A primary mechanism of chelidonine's cytotoxicity is the induction of cell cycle arrest, predominantly at the G2/M phase.<sup>[3][5]</sup> This is attributed to its ability to inhibit tubulin polymerization ( $IC_{50} = 24 \mu M$ ), acting as a spindle poison and disrupting the microtubular structure within cells.<sup>[1][3]</sup> This mitotic arrest is associated with increased levels of cyclin B1 and enhanced cdc2 kinase activity.<sup>[3]</sup>

Chelidonine also triggers apoptosis through various signaling cascades. In pancreatic cancer cells, it upregulates the GADD45a-p53 pathway, leading to increased expression of p21 and cleaved caspase-3.<sup>[6]</sup> Studies have also demonstrated the activation of the stress-activated protein kinase/jun kinase (SAPK/JNK) pathway and differential upregulation of phospho-Chk2 and phospho-p38 in response to chelidonine treatment.<sup>[3][5]</sup>



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Caption: Anticancer signaling pathways modulated by **(-)-Chelidoneine**.

1.1.3 Overcoming Multidrug Resistance (MDR): Chelidonine has demonstrated the ability to overcome MDR in cancer cells.[7][8] It interacts with and inhibits the activity of ABC-transporters, including P-glycoprotein (P-gp/MDR1).[7] Furthermore, it inhibits drug-metabolizing enzymes such as CYP3A4 and Glutathione S-transferase (GST).[1][7][8] In Caco-2 colon carcinoma cells, treatment with 50  $\mu$ M chelidonine for 48 hours resulted in a significant decrease in the mRNA levels of P-gp/MDR1, MRP1, BCRP, CYP3A4, and GST, while increasing the mRNA expression of caspase-3 and caspase-8.[7][8]

## Quantitative Data on Anticancer Activity

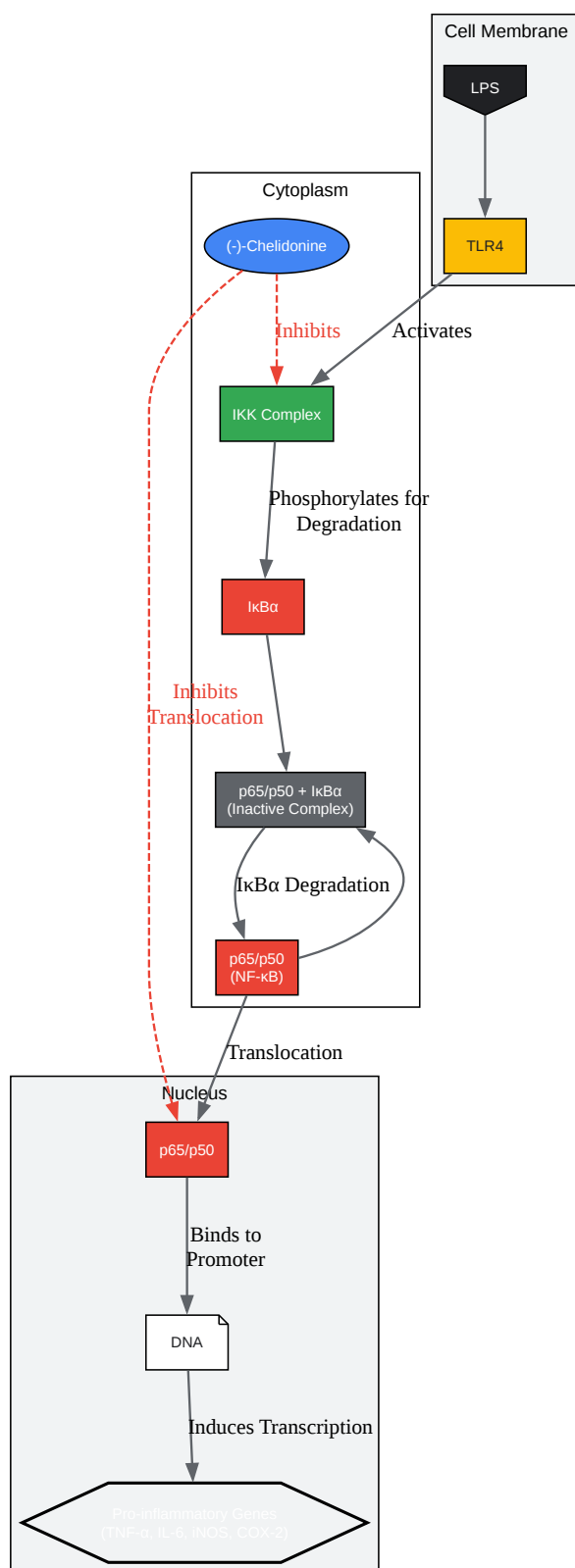
Parameter	Cell Line(s)	Value	Therapeutic Effect	Reference
IC50	N/A	24 $\mu$ M	Tubulin Polymerization Inhibition	[3]
Effective Conc.	MEL270, C918 (Melanoma)	0.5 - 5 $\mu$ M	Significant inhibition of cell viability	[2]
Effective Conc.	Caco-2 (Colon)	50 $\mu$ M	Downregulation of MDR-related genes	[7][8]
EC50	FaDu (HNSCC)	1 $\mu$ M	Suppression of cell migration	[9]
Effective Conc.	HLaC78 (HNSCC)	10 $\mu$ M	Inhibition of cell migration on collagen	[9]

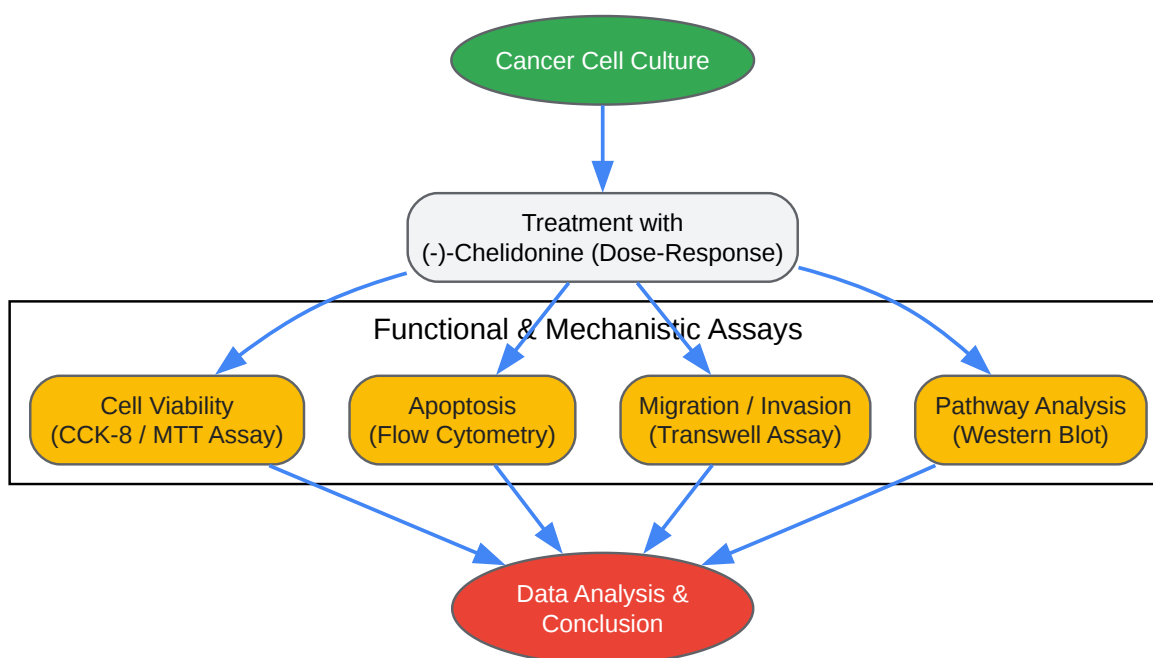
## Anti-inflammatory Activity

Chelidonine exhibits potent anti-inflammatory effects in both in vitro and in vivo models, suggesting its utility in treating various inflammatory conditions, including those induced by pathogens, allergens, and chronic degenerative diseases like osteoarthritis.[1][10][11]

## Mechanism of Anti-inflammatory Action

2.1.1 Inhibition of the NF- $\kappa$ B Signaling Pathway: The primary anti-inflammatory mechanism of chelidonine is the disruption of the TLR4/NF- $\kappa$ B signaling pathway.<sup>[1]</sup> In studies using LPS-stimulated macrophages, chelidonine effectively suppressed the inflammatory response by inhibiting the activation and degradation of I $\kappa$ B $\alpha$ , which is the inhibitory protein bound to NF- $\kappa$ B in the cytoplasm.<sup>[1]</sup> This prevents the nuclear translocation of the p65 subunit of NF- $\kappa$ B, thereby inhibiting the transcription of pro-inflammatory genes.<sup>[1]</sup> Consequently, chelidonine significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.<sup>[1]</sup> Its inhibitory action extends to TNF- $\alpha$ -induced inflammation, where it also blocks the phosphorylation of JNK and p38 MAP kinases.<sup>[12]</sup>





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